molecular formula C9H11ClN2O B7937364 3-amino-5-chloro-N-ethylbenzamide

3-amino-5-chloro-N-ethylbenzamide

Cat. No.: B7937364
M. Wt: 198.65 g/mol
InChI Key: ZKMZEPUPFKWLAY-UHFFFAOYSA-N
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Description

3-amino-5-chloro-N-ethylbenzamide is an organic compound with a benzamide structure It contains an amino group at the 3-position, a chlorine atom at the 5-position, and an ethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-N-ethylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. Chlorination is then performed to introduce the chlorine atom at the desired position. Finally, the ethyl group is introduced through an amide formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary amines.

Scientific Research Applications

3-amino-5-chloro-N-ethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-N-ethylbenzamide involves its interaction with specific molecular targets. The amino and chlorine groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The ethyl group attached to the amide nitrogen can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-chloro-N-ethylbenzamide
  • 3-amino-4-chloro-N-ethylbenzamide
  • 3-amino-5-bromo-N-ethylbenzamide

Uniqueness

3-amino-5-chloro-N-ethylbenzamide is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in various fields.

Properties

IUPAC Name

3-amino-5-chloro-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMZEPUPFKWLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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